1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1221793-64-1
VCID: VC0170998
InChI: InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
SMILES: CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F
Molecular Formula: C11H12BrF3O2
Molecular Weight: 313.114

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene

CAS No.: 1221793-64-1

Cat. No.: VC0170998

Molecular Formula: C11H12BrF3O2

Molecular Weight: 313.114

* For research use only. Not for human or veterinary use.

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene - 1221793-64-1

Specification

CAS No. 1221793-64-1
Molecular Formula C11H12BrF3O2
Molecular Weight 313.114
IUPAC Name 1-bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Standard InChI Key DEFGZGJRSGFCEH-UHFFFAOYSA-N
SMILES CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F

Introduction

Structural Characteristics and Identification

Molecular Structure and Formula

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene features a benzene ring with three substituents: a bromine atom, an isobutoxy group (−OCH₂CH(CH₃)₂), and a trifluoromethoxy group (−OCF₃). Unlike its structural analog 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene which contains a linear butoxy chain, this compound contains a branched isobutoxy group that creates distinct spatial arrangement and potentially different reactivity .

The molecular formula of this compound is C₁₁H₁₂BrF₃O₂, identical to that of the butoxy analog, though the structural arrangement differs due to the branched nature of the isobutoxy substituent. The presence of both electron-withdrawing groups (bromine and trifluoromethoxy) and the electron-donating isobutoxy group creates an interesting electronic distribution across the benzene ring.

Chemical Identifiers and Nomenclature

While the butoxy analog has established identifiers (including CAS number 1221658-65-6), specific identifiers for the isobutoxy variant would differ . Based on chemical nomenclature principles, the systematic IUPAC name properly identifies the compound as 1-bromo-3-isobutoxy-5-(trifluoromethoxy)benzene, reflecting the positions and nature of all substituents on the benzene ring.

Structural Comparison with Related Compounds

The key structural difference between this compound and its butoxy analog lies in the alkoxy group configuration. The isobutoxy group features a branched methyl substitution at the second carbon of the chain, creating different steric properties compared to the linear butoxy chain. This structural difference would affect characteristics such as:

  • Molecular shape and spatial orientation

  • Potential for steric hindrance in reactions

  • Crystal packing and solid-state properties

  • Lipophilicity and distribution coefficient

Physicochemical Properties

Physical Properties

  • Melting and boiling points (potentially lower than the butoxy analog due to reduced intermolecular packing efficiency)

  • Solubility profile (likely similar lipophilicity but different solubility patterns in various solvents)

  • Density and viscosity parameters

Spectroscopic Characteristics

The spectroscopic profile of this compound would show distinctive features that could be used for its identification and characterization:

NMR Spectroscopy

The ¹H NMR spectrum would show characteristic patterns for:

  • Aromatic protons (likely three signals in the δ 6.5-7.5 ppm range)

  • Isobutoxy methylene protons (around δ 3.8-4.0 ppm)

  • Methine proton of the isobutoxy group (around δ 1.8-2.1 ppm)

  • Methyl protons of the isobutoxy group (doublet around δ 0.9-1.1 ppm)

The ¹⁹F NMR would display a signal for the trifluoromethoxy group at approximately δ -58 to -62 ppm, similar to the butoxy analog.

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 316/314 (M+) with characteristic bromine isotope pattern

  • Fragment ions corresponding to loss of isobutoxy group

  • Fragment ions from cleavage of the trifluoromethoxy group

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthetic approach would require careful consideration of:

  • Regioselectivity: The directing effects of existing substituents would influence the position of bromination in approach 1.

  • Reaction temperature: Typically ranging from 0°C to room temperature for bromination reactions.

  • Solvent selection: Dichloromethane, chloroform, or other nonpolar solvents would likely be suitable for these transformations.

  • Catalyst selection: For certain approaches, particularly cross-coupling reactions, appropriate palladium catalysts would be required.

Reactivity and Applications

Chemical Reactivity

The reactivity of 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene would be influenced by its three functional groups:

  • The bromine substituent provides a reactive site for various transformations including cross-coupling reactions (Suzuki, Stille, Negishi) and metal-halogen exchange.

  • The trifluoromethoxy group is relatively stable but contributes electron-withdrawing effects.

  • The isobutoxy group provides electron-donating properties and can participate in certain cleavage reactions.

The branched nature of the isobutoxy group would likely create different steric environments around the reaction centers compared to the butoxy analog, potentially affecting reaction rates and selectivity.

Analytical Approaches for Characterization

Chromatographic Methods

For purification and analysis, the following techniques would be applicable:

  • HPLC: Likely using reverse-phase conditions with C18 columns and acetonitrile/water mobile phases.

  • GC-MS: Suitable for volatile derivatives, providing both retention data and mass spectral information.

  • TLC: Useful for reaction monitoring, likely with hexane/ethyl acetate solvent systems.

Spectroscopic Techniques

Beyond NMR and mass spectrometry, other valuable analytical methods would include:

  • IR spectroscopy: Would show characteristic bands for C-O stretching (both ether linkages), C-F stretching, and C-Br stretching.

  • UV-Vis spectroscopy: Would provide absorption data related to the substituted aromatic system.

  • X-ray crystallography: Could confirm the three-dimensional structure if suitable crystals can be prepared.

Comparative Analysis with Related Compounds

Structure-Property Relationships

The table below presents a comparative analysis of 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene with its structural analog:

Property1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene
Molecular FormulaC₁₁H₁₂BrF₃O₂C₁₁H₁₂BrF₃O₂
Molecular Weight313.11 g/mol313.11 g/mol
Alkoxy ChainBranched (isobutoxy)Linear (butoxy)
Steric ProfileHigher steric hindrance near the ether linkageLess steric hindrance, more linear extension
Expected LipophilicitySimilar to butoxy analog but with different distributionLogP approximately 2.8-3.2
Reactivity at Br PositionPotentially affected by the nearby branched chainStandard reactivity for aryl bromides

Effects of Branched vs. Linear Alkoxy Chains

The branched nature of the isobutoxy substituent compared to the linear butoxy group would likely result in:

  • Different conformational preferences and rotational barriers around the O-C bond.

  • Altered steric environment affecting the approach of reagents during chemical reactions.

  • Modified crystal packing in the solid state, potentially leading to different melting points and solubility profiles.

  • Changed pharmacokinetic behavior if incorporated into bioactive compounds, potentially affecting membrane permeability and protein binding.

Research Gaps and Future Directions

Current Knowledge Limitations

The available research specifically addressing 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is limited, creating opportunities for:

  • Detailed comparative studies between linear and branched alkoxy derivatives in this class of compounds.

  • Exploration of how the isobutoxy substituent affects reactivity in various transformation types, particularly cross-coupling reactions.

  • Investigation of potential applications in pharmaceutical and materials science contexts.

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